4-Iodo-3,5-dimethylbenzonitrile
Overview
Description
4-Iodo-3,5-dimethylbenzonitrile is an aryl halide . It is a solid substance with a molecular weight of 257.07 .
Synthesis Analysis
The synthesis of 4-Iodo-3,5-dimethylbenzonitrile involves several steps. The amination reaction time in the synthesis process has been significantly reduced from 12 hours to 15 minutes through an optimized synthetic procedure . This has led to an improvement in the overall yield from 30.4% to 38.5% .Molecular Structure Analysis
The molecular formula of 4-Iodo-3,5-dimethylbenzonitrile is C9H8IN . The InChI code is 1S/C9H8IN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
4-Iodo-3,5-dimethylbenzonitrile is a solid substance . It should be stored in a refrigerator . It has a molecular weight of 257.07 .Scientific Research Applications
Charge-Transfer State Studies
The study of the charge-transfer (CT) state in related compounds, such as 4-dimethylamino-3,5-dimethylbenzonitrile (TMABN), has been explored in a free jet environment. These studies are crucial for understanding the electronic properties and reactivity of these compounds. The work of Kobayashi, Futakami, and Kajimoto (1987) is notable in this regard, as they observed CT emission in TMABN, indicating a significant change in geometry in the upper electronic states, which is relevant to understanding the properties of similar compounds including 4-Iodo-3,5-dimethylbenzonitrile (Kobayashi, Futakami, & Kajimoto, 1987).
Photophysical Properties
The photophysical properties of similar compounds like 4-(Diisopropylamino)benzonitrile and 4-(dimethylamino)benzonitrile have been examined in various conditions, such as thermal vapor and jet expansions. These studies, including those by Daum et al. (2001), help in understanding the behavior of 4-Iodo-3,5-dimethylbenzonitrile under different physical conditions. The focus here is on the fluorescence excitation spectra, which are critical for applications in spectroscopy and material science (Daum et al., 2001).
Structural Analysis
The structure and crystal packing of similar compounds, such as 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles, have been studied at various temperatures. Research by Heine, Herbst‐Irmer, Stalke, Kühnle, and Zachariasse (1994) provides insights into the pyramidal character of the amino N atom in these compounds, which is significant for understanding the structural properties of 4-Iodo-3,5-dimethylbenzonitrile (Heine et al., 1994).
Vibrational Spectroscopy
The vibrational properties of dimethylbenzonitriles, including their infrared and Raman spectra, have been recorded by researchers like Sarma (1986). Such studies are essential for identifying the vibrational modes and understanding the molecular interactions in 4-Iodo-3,5-dimethylbenzonitrile (Sarma, 1986).
Time-Resolved Spectroscopic Investigations
The charge transfer reaction and time-resolved spectroscopic methods have been applied to compounds like 4-dimethylaminobenzonitrile (DMABN) and its derivatives. Studies like those by Kwok et al. (2003) are pertinent for understanding the dynamic behavior of 4-Iodo-3,5-dimethylbenzonitrile in similar environments (Kwok et al., 2003).
Analytical Chemistry Applications
In analytical chemistry, derivatives of dimethylbenzonitriles, such as 4-iodo-2,6-dimethylphenol, have been used in methods for sensitive detection of iodide. The work by Verma, Jain, and Verma (1992) highlights the use of high-performance liquid chromatography for this purpose, which can be relevant to 4-Iodo-3,5-dimethylbenzonitrile in analytical applications (Verma, Jain, & Verma, 1992).
Safety And Hazards
properties
IUPAC Name |
4-iodo-3,5-dimethylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEZDJRLICNWND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704905 | |
Record name | 4-Iodo-3,5-dimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-3,5-dimethylbenzonitrile | |
CAS RN |
1227311-09-2 | |
Record name | 4-Iodo-3,5-dimethylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227311-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-3,5-dimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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